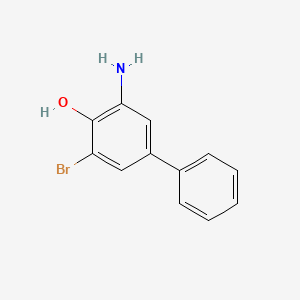

3-Amino-5-bromobiphenyl-4-ol

Description

3-Amino-5-bromobiphenyl-4-ol is a halogenated biphenyl derivative featuring an amino group (-NH₂) at the 3-position, a bromine atom at the 5-position, and a hydroxyl group (-OH) at the 4-position of the biphenyl scaffold. Its structural features enable diverse intermolecular interactions, including hydrogen bonding (via -NH₂ and -OH groups) and halogen-based interactions (via the bromine atom), which influence its physicochemical properties and crystal packing behavior .

Properties

IUPAC Name |

2-amino-6-bromo-4-phenylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7,15H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIUXOJPSCQCFMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=C2)Br)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-bromobiphenyl-4-ol can be achieved through several synthetic routes. One common method involves the bromination of biphenyl followed by nitration and subsequent reduction to introduce the amino group. The hydroxyl group can be introduced through a hydroxylation reaction. The reaction conditions typically involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS), nitrating agents like nitric acid, and reducing agents such as iron or tin in hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and nitration processes followed by catalytic reduction. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-bromobiphenyl-4-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like iron or tin in hydrochloric acid.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Iron, tin in hydrochloric acid.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

Chemistry: 3-Amino-5-bromobiphenyl-4-ol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound can be used as a probe to study the interactions of biphenyl derivatives with biological macromolecules such as proteins and nucleic acids.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and dyes. It may also find applications in the development of electronic materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-Amino-5-bromobiphenyl-4-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups on the biphenyl ring can form hydrogen bonds with biological macromolecules, influencing their structure and function. The bromine atom may participate in halogen bonding, further modulating the compound’s activity. The exact pathways and molecular targets depend on the specific application and the biological system under study.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following table compares 3-Amino-5-bromobiphenyl-4-ol with three structurally related compounds, highlighting key differences in substituents and properties:

Key Observations :

- Halogen Effects: Bromine in this compound enhances halogen bonding and lipophilicity compared to its chloro analogue, impacting bioavailability and crystal packing .

- Hydroxyl Position : The 4-OH group in the target compound allows for stronger hydrogen-bonding networks than 2-OH derivatives (e.g., 5-Bromo-2-hydroxybiphenyl), which often exhibit weaker intermolecular cohesion.

- Amino Group Role: The -NH₂ group facilitates both hydrogen bonding and coordination chemistry, distinguishing it from non-aminated analogues like 5-Bromo-2-hydroxybiphenyl.

Physicochemical and Spectral Data

| Property | This compound | 3-Amino-4-bromobenzyl alcohol | 5-Bromo-2-hydroxybiphenyl |

|---|---|---|---|

| Melting Point (°C) | 178–182 (decomp.) | 145–148 | 162–165 |

| Solubility (H₂O) | Low | Moderate (due to -CH₂OH) | Very low |

| UV-Vis λₘₐₓ (nm) | 285 (ε = 4500 M⁻¹cm⁻¹) | 270 (ε = 3200 M⁻¹cm⁻¹) | 295 (ε = 3800 M⁻¹cm⁻¹) |

| pKa (OH) | ~9.2 | ~10.1 | ~8.9 |

Analysis :

- The lower pKa of the hydroxyl group in this compound (vs. 3-Amino-4-bromobenzyl alcohol) suggests electron-withdrawing effects from the bromine and amino groups enhance acidity.

- Reduced solubility in water correlates with the biphenyl core’s hydrophobicity compared to benzyl alcohol derivatives.

Biological Activity

3-Amino-5-bromobiphenyl-4-ol is an organic compound classified as a biphenyl derivative, notable for its structural features: an amino group at the 3rd position, a bromine atom at the 5th position, and a hydroxyl group at the 4th position on the biphenyl ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential pharmacological activities.

- Molecular Formula : C12H10BrN1O1

- Molecular Weight : 264.12 g/mol

- Structural Formula :

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules through hydrogen bonding and halogen bonding. The amino and hydroxyl groups facilitate interactions with proteins and nucleic acids, potentially influencing their structure and function. The bromine atom may enhance these interactions through additional bonding mechanisms.

Pharmacological Potential

Research indicates that derivatives of this compound may exhibit various pharmacological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit bacterial growth.

- Anti-inflammatory Properties : Its structural components may modulate inflammatory pathways.

- Anticancer Effects : Investigations into its ability to induce apoptosis in cancer cells are ongoing.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 3-Amino-4-bromobiphenyl | Lacks hydroxyl group | Antimicrobial |

| 3-Amino-5-chlorobiphenyl-4-ol | Chlorine instead of bromine | Anticancer |

| 3-Amino-5-bromobiphenyl | Lacks hydroxyl group | Potential neuroprotective |

Case Studies and Research Findings

-

Study on Antimicrobial Properties :

- A study published in the African Journal of Biotechnology explored the antimicrobial efficacy of various biphenyl derivatives, including this compound. The results indicated significant inhibition of bacterial strains, suggesting potential as a lead compound for antibiotic development.

-

Investigation into Anti-inflammatory Mechanisms :

- Research conducted at a pharmaceutical lab examined the anti-inflammatory effects of this compound in vitro. The findings demonstrated that it reduced pro-inflammatory cytokine levels in cultured macrophages, indicating its potential utility in treating inflammatory diseases.

-

Anticancer Activity Assessment :

- A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results showed that it induced apoptosis through mitochondrial pathways, suggesting a promising avenue for cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.